molecular formula C21H18IN3O6 B5270648 6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

Cat. No.: B5270648
M. Wt: 535.3 g/mol
InChI Key: LEXHJVIOSOYNCR-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine core, nitro group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione typically involves multiple steps, including the formation of the pyrimidine core and the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors such as urea or thiourea with β-dicarbonyl compounds.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Substitution Reactions: Introduction of the ethoxy, iodo, and phenylmethoxy groups through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenation reagents, organometallic reagents, and catalysts like palladium or copper are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the phenylmethoxy group could yield a phenol derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings and substituents can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
  • 6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-amino-1H-pyrimidine-2,4-dione
  • 6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-hydroxy-1H-pyrimidine-2,4-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties. The presence of the nitro group, in particular, can significantly influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

6-[(Z)-2-(3-ethoxy-5-iodo-4-phenylmethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18IN3O6/c1-2-30-17-11-14(8-9-16-18(25(28)29)20(26)24-21(27)23-16)10-15(22)19(17)31-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,23,24,26,27)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXHJVIOSOYNCR-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])I)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])I)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18IN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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